2-(3-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound is an acetamide derivative featuring a 3-methoxyphenoxy group linked to a sulfonylethyl chain substituted with a 4-(pyrimidin-2-yl)piperazine moiety. Although direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-linked sulfonamides and pyrimidine-containing acetamides) are frequently explored for antiviral, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-4-2-5-17(14-16)29-15-18(25)20-8-13-30(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h2-7,14H,8-13,15H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQCEQUAYZKOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction leads to changes in the receptor’s activity, which can result in various physiological effects.
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. The compound, by interacting with these receptors, can potentially affect these biochemical pathways.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in preliminary studies.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the alpha1-adrenergic receptors. By acting on these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions like hypertension, cardiac arrhythmias, and more.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Sulfonyl vs. Thioether Linkers : The target compound’s sulfonylethyl group may confer better solubility and metabolic stability compared to thioether-linked analogs (e.g., ), which often exhibit higher lipophilicity .
Heterocyclic Variations: Pyrimidin-2-yl-piperazine (target) vs. pyridin-4-ylamino (): Pyrimidine’s electron-deficient ring may enhance π-π stacking with aromatic residues in enzymes, while pyridine could improve bioavailability . Piperazine vs. diazepane (): The seven-membered diazepane in analogs may increase conformational flexibility but reduce binding specificity .
Isobutylamino-sulfonyl in enhances ACE2 binding (-5.51 kcal/mol), suggesting the target’s sulfonylethyl chain might similarly stabilize protein interactions .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs. For example, ACE2-targeting sulfonamides () and kinase inhibitors () suggest plausible therapeutic avenues .
- Synthetic Challenges : The pyrimidin-2-yl-piperazine moiety may require multi-step synthesis, as seen in patent examples (e.g., Example 121 in ) .
- Contradictions : While sulfonyl groups generally improve solubility, some analogs (e.g., ) prioritize thioethers for membrane permeability, indicating context-dependent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
